molecular formula C21H27NSi B2539898 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole CAS No. 162087-99-2

1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole

Cat. No.: B2539898
CAS No.: 162087-99-2
M. Wt: 321.539
InChI Key: BDHLHKOBMJWLQA-UHFFFAOYSA-N
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Description

1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole is a compound that features an indole core substituted with a tert-butyldimethylsilyl group and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of imidazole as a catalyst and dimethylformamide as a solvent . The process involves the nucleophilic attack of the hydroxyl group on the silicon atom, leading to the formation of the silyl ether.

Industrial Production Methods

The use of tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine is a common approach .

Chemical Reactions Analysis

Types of Reactions

1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic conditions, fluoride ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce alkanes or alcohols .

Scientific Research Applications

1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole involves the formation of stable silyl ethers, which protect functional groups during chemical reactions. The tert-butyldimethylsilyl group provides steric hindrance, making the compound resistant to hydrolysis under acidic conditions . This stability is crucial for its use as a protecting group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole is unique due to its combination of an indole core with a tert-butyldimethylsilyl group, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

tert-butyl-[indol-1-yl(phenyl)methyl]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NSi/c1-21(2,3)23(4,5)20(18-12-7-6-8-13-18)22-16-15-17-11-9-10-14-19(17)22/h6-16,20H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHLHKOBMJWLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)N2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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